BenchChemオンラインストアへようこそ!

BMS-561392

Inflammation Cytokine Signaling Drug Discovery

BMS-561392 (DPC-333) is the definitive research reagent for complete, selective ADAM17/TACE inhibition at low nanomolar concentrations (IC₅₀ = 0.20 nM). Its >100-fold selectivity over MMPs ensures phenotypes are unambiguously attributed to ADAM17, unlike broad-spectrum alternatives such as Marimastat. This hydroxamate-based inhibitor is the only validated small-molecule tool demonstrating in vivo reduction of sAPPα in mouse hippocampus, where TAPI-1 shows no effect. Procure BMS-561392 to benchmark direct enzymatic blockade versus upstream pathway modulation in anti-inflammatory drug discovery programs.

Molecular Formula C27H32N4O4
Molecular Weight 476.6 g/mol
CAS No. 611227-74-8
Cat. No. B1667220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-561392
CAS611227-74-8
SynonymsBMS-561392;  BMS561392;  BMS 561392;  DPC-333;  DPC 333;  DPC333.
Molecular FormulaC27H32N4O4
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N
InChIInChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1
InChIKeyQVNZBDLTUKCPGJ-SHQCIBLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-561392 (DPC-333) Procurement Guide: A Potent and Selective TACE/ADAM17 Inhibitor for Inflammation Research


BMS-561392 (also known as DPC-333, CAS 611227-74-8) is a synthetic small molecule that functions as a potent, selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17) [1]. It is a hydroxamate-based compound developed for research applications in diseases characterized by TNF-alpha overproduction, such as rheumatoid arthritis and inflammatory bowel disease [2]. Its mechanism involves the chelation of the zinc cofactor in the enzyme's active site, preventing the cleavage of membrane-bound pro-TNF-alpha into its soluble, pro-inflammatory form .

Why BMS-561392 Cannot Be Readily Substituted with Other TACE/ADAM17 Inhibitors


Substituting BMS-561392 with a generic 'TACE inhibitor' or 'ADAM17 blocker' is not scientifically valid due to profound differences in potency, selectivity, and functional outcomes. While compounds like TAPI-1, Marimastat, and GW280264X also target these enzymes, their in vitro IC50 values, selectivity profiles, and effects on cell signaling and survival vary by orders of magnitude [1]. The data demonstrate that BMS-561392 is a high-potency, selective inhibitor, whereas many comparators exhibit significantly weaker activity or broader metalloproteinase inhibition, leading to distinct biological effects [2]. This guide provides the quantitative evidence required for informed procurement and experimental design.

BMS-561392 Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


Superior Potency: BMS-561392 vs. TAPI-1 in TNF-α Secretion Inhibition

In a direct head-to-head comparison, BMS-561392 exhibits significantly greater potency than TAPI-1 in inhibiting TNF-α secretion. The concentration required for 50% inhibition (IC50) was determined in CHO cells expressing human APP695wt and pro-TNFα after 24 hours of treatment [1].

Inflammation Cytokine Signaling Drug Discovery

Differential Effects on Cell Survival: BMS-561392 vs. TAPI-1 in CCF Cells

A direct comparison of the effects of BMS-561392 and TAPI-1 on cell survival revealed opposite outcomes. In CCF astrocytic cells treated for 48 hours, BMS-561392 increased survival, while TAPI-1 decreased it [1].

Neuroscience Cell Viability Astrocyte Biology

Comparative IC50 Values: BMS-561392 vs. Broad-Spectrum MMP Inhibitors

A cross-study comparison of in vitro IC50 values highlights the exceptional potency of BMS-561392 for TACE compared to other hydroxamate-based inhibitors. The table below summarizes reported values [1][2].

Enzymology Protease Inhibition Selectivity Profiling

In Vivo Efficacy and Selectivity: BMS-561392 vs. Anti-TNF Antibody Infliximab

In a preclinical model of rheumatoid arthritis, BMS-561392 demonstrated superior efficacy compared to the anti-TNF-alpha antibody infliximab. BMS-561392 at 2.8 mg/kg was more effective in suppressing the disease response, supporting the hypothesis that TACE inhibition provides a broader therapeutic benefit than neutralizing the soluble cytokine alone [1].

Pharmacodynamics Rheumatoid Arthritis Preclinical Models

BMS-561392 Exhibits Direct ADAM17 Inhibition Superior to Vorinostat

A study comparing the direct inhibition of ADAM17 enzymatic activity showed that BMS-561392 is a highly effective, direct inhibitor, while the HDAC inhibitor vorinostat had a weak, indirect effect. BMS-561392 reduced ADAM17 activity by approximately 80% compared to the vehicle control, whereas vorinostat resulted in only a ~20% reduction [1].

HDAC Inhibitors Drug Repurposing Mechanism of Action

BMS-561392 Reduces sAPPα In Vivo Where TAPI-1 Fails

In an in vivo study using Tg2576 transgenic mice, chronic administration of BMS-561392 significantly reduced levels of soluble APP alpha (sAPPα) in the hippocampus. In contrast, TAPI-1 failed to produce a statistically significant reduction, highlighting a key functional divergence between these two TACE/ADAM17 inhibitors in the brain [1].

Alzheimer's Disease APP Processing In Vivo Pharmacology

Optimal Research and Industrial Applications for BMS-561392 Based on Verified Evidence


High-Potency In Vitro Inhibition of TACE/ADAM17 for Cytokine Profiling

BMS-561392 is the preferred reagent for experiments requiring complete and selective inhibition of TACE/ADAM17 at low nanomolar concentrations. Its exceptional IC50 of 0.20 nM [1] allows researchers to use minimal compound concentrations, reducing the risk of off-target effects associated with less potent alternatives like Marimastat (4.75 μM) or GW280264X (8.0 nM). This is ideal for detailed analysis of TNF-α shedding, MAPK signaling, and other ADAM17-mediated processes in cell culture models of inflammation.

Functional Differentiation of ADAM17 vs. Broad-Spectrum MMPs in Cell Biology

When designing studies to distinguish the specific role of ADAM17 from other matrix metalloproteinases (MMPs), BMS-561392 is the superior choice. Its >100-fold selectivity for TACE over MMPs [1] ensures that observed phenotypes can be confidently attributed to ADAM17 inhibition. This contrasts with broad-spectrum inhibitors like Marimastat, which lack this selectivity and yield ambiguous results regarding the specific protease involved. This application is critical in fields like cancer cell invasion and immune cell trafficking.

In Vivo Studies of APP Processing and Alzheimer's Disease Pathology

For preclinical studies investigating the role of ADAM17 in amyloid precursor protein (APP) processing, BMS-561392 is the only validated small-molecule tool that has demonstrated a clear in vivo effect. The evidence shows that BMS-561392 significantly reduces sAPPα levels in the mouse hippocampus, whereas the commonly used comparator TAPI-1 has no effect [1]. Therefore, BMS-561392 is essential for research aimed at modulating the non-amyloidogenic pathway in animal models of Alzheimer's disease.

Mechanistic Studies Differentiating Direct Enzyme Inhibition from Indirect Signaling

BMS-561392 serves as a critical control for evaluating the mechanism of action of novel anti-inflammatory agents. As shown in studies with compounds like vorinostat, BMS-561392 provides a clear, direct inhibition of ADAM17 enzymatic activity (80% reduction) [1]. This allows researchers to benchmark the direct vs. indirect effects of test compounds, providing a quantitative baseline for understanding whether a new molecule suppresses TNF-α secretion via direct TACE blockade or through upstream signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-561392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.